molecular formula C19H17NO4 B1634160 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 100844-07-3

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1634160
CAS RN: 100844-07-3
M. Wt: 323.3 g/mol
InChI Key: GTYJWAXDSFDPFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis process .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Polymer Synthesis and Properties

  • Heat-Resistant Polymers : Maiti and Ray (1983) explored the synthesis of unsaturated polyamide-imides using diacid chlorides derived from compounds including 1,3-dioxoisoindoline-5-carboxylic acid variants. These polymers exhibited high thermal stability and solubility in polar solvents, and underwent crosslinking reactions when heated, resulting in increased thermal stability (Maiti & Ray, 1983).

  • Poly(ester-imide) Synthesis : Kamel, Mutar, and Khlewee (2019) synthesized new poly(ester-imide)s using dicarboxylic acids derived from 1,3-dioxoisoindoline-5-carboxylic acid. These polymers exhibited excellent solubility in polar aprotic solutions and remarkable thermal stability, with weight loss temperatures around 700-800°C (Kamel, Mutar, & Khlewee, 2019).

  • Poly(amide-imide) Properties : Liu et al. (2017) and Yang & Lin (1995) investigated the synthesis and properties of novel poly(amide-imide)s using monomers containing 1,3-dioxoisoindoline-5-carboxylic acid derivatives. These studies revealed polymers with high glass transition temperatures, excellent thermal stability, and good optical properties, making them suitable for high-performance applications (Liu et al., 2017; Yang & Lin, 1995).

Chemical Synthesis and Characterization

  • Acetylcholinesterase Inhibitor : Andrade-Jorge et al. (2018) synthesized and evaluated a compound containing 1,3-dioxoisoindoline-1,3-dione as a potential inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. Their study highlighted the role of dioxoisoindolines in drug-like molecules with biological activity (Andrade-Jorge et al., 2018).

  • Organic Synthesis and Antimicrobial Activity : Bedair et al. (2006) conducted a study on the synthesis of 4-aminophenylacetic acid derivatives using (dioxoisoindolin-2-yl)phenylacetic acid. The synthesized compounds were characterized and tested for antimicrobial activities, showing promising results (Bedair et al., 2006).

  • Optical and Electronic Applications : Marder et al. (1994) investigated conjugated organic compounds with 1,3-dioxoisoindoline derivatives, demonstrating large first molecular hyperpolarizabilities, a key property for electrooptic modulators in telecommunications (Marder et al., 1994).

Other Applications

  • Gas Adsorption : Wang et al. (2020) synthesized a novel porous Ba-MOF using a compound containing 1,3-dioxoisoindoline-5,6-dicarboxylic acid, which demonstrated high selectivity for CO2 adsorption, making it a potential candidate for CO2 capture from flue gas and natural gas (Wang et al., 2020).

  • Catalysis : Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines using 2-carboxybenzaldehyde and TMSCN, with OSU-6 as the catalyst. This method allowed for the generation of substituted (±)-3-oxoisoindoline-1-carbonitriles and primary amides, demonstrating the catalyst's versatility (Nammalwar et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19(23)24)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJWAXDSFDPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961843
Record name 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4162-67-8
Record name 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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